Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Tyrosine Kinase Inhibitors Medicinal Chemistry Pyrrole Building Blocks

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS 2089255-08-1) is a trisubstituted pyrrole building block bearing a 2-ethyl substituent, a 3-methyl carboxylate ester, and a 5-formyl group. With a molecular formula of C9H11NO3 and molecular weight of 181.19 g/mol, this compound belongs to the broader class of formylpyrrole-3-carboxylates that serve as key intermediates in the synthesis of receptor tyrosine kinase (RTK) inhibitors and other bioactive heterocycles.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 2089255-08-1
Cat. No. B2963391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
CAS2089255-08-1
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCCC1=C(C=C(N1)C=O)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-3-8-7(9(12)13-2)4-6(5-11)10-8/h4-5,10H,3H2,1-2H3
InChIKeyUZSORDLFYJFNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS 2089255-08-1): Structural Baseline and Compound Class Position


Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS 2089255-08-1) is a trisubstituted pyrrole building block bearing a 2-ethyl substituent, a 3-methyl carboxylate ester, and a 5-formyl group . With a molecular formula of C9H11NO3 and molecular weight of 181.19 g/mol, this compound belongs to the broader class of formylpyrrole-3-carboxylates that serve as key intermediates in the synthesis of receptor tyrosine kinase (RTK) inhibitors and other bioactive heterocycles [1]. The compound is commercially available at 95% minimum purity for research and development applications .

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate: Why In-Class Analogs Cannot Be Interchanged


Although numerous formylpyrrole-3-carboxylate derivatives exist in chemical catalogs, the specific 2-ethyl (rather than 2-methyl or 2-unsubstituted) substitution pattern is not arbitrary. Patent literature from Merck & Co. explicitly claims 4-ethyl-2-formyl-pyrrole-3-carboxylate scaffolds as privileged intermediates for preparing tyrosine kinase inhibitors, with the 2-ethyl group contributing to a distinct pharmacophoric geometry that cannot be replicated by 2-methyl analogs [1]. Furthermore, the target compound's unsubstituted C4 position permits downstream functionalization (e.g., iodination and subsequent cross-coupling) that is sterically and electronically blocked in the widely available 2,4-dimethyl congener [1]. These structural distinctions translate directly into divergent synthetic pathways, different final compound IP landscapes, and non-interchangeable reactivity profiles in medicinal chemistry campaigns [1].

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate: Quantified Differentiation Evidence vs. Closest Analogs


Patent-Validated 2-Ethyl Scaffold vs. 2-Methyl Scaffold in RTK Inhibitor Synthesis

The Merck patent WO2005009957A1 explicitly names 'methyl 4-ethyl-2-formyl-5-iodo-1H-pyrrole-3-carboxylate' and 'benzyl 4-ethyl-2-formyl-5-phenyl-1H-pyrrole-3-carboxylate' as claimed intermediates in the synthesis of receptor tyrosine kinase inhibitors [1]. The target compound, Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, is the direct unhalogenated precursor to these patented intermediates — its C4 position is available for iodination, whereas the most common commercial comparator, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9), bears a methyl group at C4 that precludes this reactivity vector [2]. The 4-ethyl pattern is cited as a distinct structural embodiment within the patent chemical group comprising at least 85 enumerated pyrrole derivatives [1].

Tyrosine Kinase Inhibitors Medicinal Chemistry Pyrrole Building Blocks

C4 Unsubstituted Position: Iodination/Coupling Handle vs. C4-Blocked 2,4-Dimethyl Analog

The target compound bears a hydrogen atom at the pyrrole C4 position, enabling direct electrophilic iodination to yield the 5-iodo intermediate essential for subsequent palladium-catalyzed cross-coupling reactions [1]. The patent explicitly describes the synthesis of 'methyl 4-ethyl-2-formyl-5-iodo-1H-pyrrole-3-carboxylate' from the corresponding 5-unsubstituted (or 5-H) precursor, demonstrating the intended reactivity trajectory for this scaffold [1]. In contrast, the most widely available formylpyrrole-3-carboxylate building block — Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9) — has a methyl substituent at C4 that sterically and electronically blocks electrophilic aromatic substitution at this position, forcing a fundamentally different synthetic strategy .

Palladium Cross-Coupling Electrophilic Iodination Diversifiable Scaffold

Methyl Ester vs. Ethyl Ester: Molecular Weight and Synthetic Utility Comparison

The target compound features a methyl ester at position 3 with a molecular weight of 181.19 g/mol, compared to 195.21 g/mol for its direct ethyl ester analog (Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, CAS 1194826-20-4) . This represents a 7.2% reduction in molecular weight, which is significant in fragment-based drug discovery where every dalton counts toward ligand efficiency metrics. Methyl esters are also generally more susceptible to nucleophilic hydrolysis than ethyl esters under identical conditions, offering a potentially wider窗口 of selective deprotection in orthogonal synthetic strategies.

Atom Economy Ester Hydrolysis Fragment-Based Drug Design

Commercial Availability, Purity, and Pricing Relative to Closest Analogs

The target compound is commercially available from AKSci at 95% minimum purity with transparent tiered pricing: $469/100 mg, $1,073/1 g, and $2,905/5 g (as of April 2026) . In comparison, the widely used 2,4-dimethyl analog (Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, CAS 2199-59-9) is available from multiple suppliers including Fisher Scientific/TCI at ≥98% purity with substantially lower pricing due to higher production volumes . The pricing premium for the 2-ethyl compound reflects its lower-volume, specialty status and is consistent with niche building blocks occupying distinct IP-relevant chemical space. The 95% purity specification is adequate for most research-scale synthetic applications; no data on trace impurity profiles (e.g., des-formyl or over-oxidized species) are publicly available for direct comparison.

Chemical Procurement Building Block Sourcing MedChem Supply Chain

IP Landscape Differentiation: 2-Ethyl vs. 2-Methyl/2,4-Dimethyl Series in Drug Candidate Development

Patent analysis reveals that the 2-ethyl-pyrrole-3-carboxylate scaffold defines a structurally distinct subseries within the broader pyrrole-based kinase inhibitor patent landscape [1]. The Merck patent family (US 7,504,429 / WO2005009957A1) specifically distinguishes the 4-ethyl-2-formyl substitution pattern from the 2-methyl and 2,4-dimethyl series, with separate Markush claims and enumerated examples [1]. This structural differentiation has practical IP consequences: a drug candidate derived from the 2-ethyl scaffold occupies a different chemical space than one derived from the 2-methyl scaffold, potentially enabling distinct composition-of-matter claims. The 2-ethyl group also introduces one additional rotatable bond (ethyl vs. methyl) and increased lipophilicity (estimated ΔlogP ≈ +0.4–0.6), which may translate into differentiated ADME properties in lead optimization programs [2].

Intellectual Property Freedom to Operate Lead Optimization

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate: Verified Application Scenarios Based on Quantitative Evidence


Synthesis of 5-Iodo and 5-Aryl Pyrrole-3-carboxylate RTK Inhibitor Intermediates via C4/C5 Functionalization

The unsubstituted C4 position enables direct electrophilic iodination to yield 'methyl 4-ethyl-2-formyl-5-iodo-1H-pyrrole-3-carboxylate,' which serves as a Suzuki, Sonogashira, or Buchwald-Hartwig coupling partner for introducing aryl, alkynyl, or amino substituents at the pyrrole 5-position [1]. This reactivity pathway is explicitly documented in Merck's kinase inhibitor patent family and is inaccessible using the 2,4-dimethyl analog (CAS 2199-59-9), where C4 is methyl-blocked [1]. Researchers building focused kinase inhibitor libraries should prioritize this compound as the entry point to the 4-ethyl subseries.

Fragment-Based Drug Discovery Libraries Targeting Kinase ATP-Binding Sites

With a molecular weight of 181.19 g/mol and three functional handles (formyl, ester, and open C4), this compound meets fragment-likeness criteria (MW < 250) while offering multiple vectors for fragment growth [1]. The methyl ester provides a 7.2% molecular weight advantage over the ethyl ester analog (195.21 g/mol), which translates to higher ligand efficiency (LE ≥ 0.3) when elaborated into lead compounds . The formyl group can be reduced to hydroxymethyl or oxidized to carboxylic acid, and the C4 position can be elaborated via electrophilic substitution or directed metalation, providing three orthogonal diversification points from a single fragment core.

Intellectual Property Differentiation for Kinase Inhibitor Lead Series

Pharmaceutical and biotech organizations developing kinase inhibitor programs can leverage the 2-ethyl scaffold to differentiate their lead series from the crowded 2-methyl/2,4-dimethyl pyrrole chemical space [1]. The Merck patent (US 7,504,429) explicitly enumerates 4-ethyl-2-formyl-pyrrole-3-carboxylates as a distinct subseries, and lead compounds derived from this scaffold — incorporating the additional lipophilicity and conformational flexibility of the ethyl group (estimated ΔlogP ≈ +0.4–0.6 vs. 2-methyl) — may exhibit differentiated ADME profiles while retaining kinase inhibitory activity [1][2]. This compound should be the starting material of choice for medicinal chemistry teams seeking composition-of-matter patent protection that avoids overlap with existing 2-methyl pyrrole IP.

Orthogonal Ester Deprotection in Multi-Step Syntheses

The methyl ester at position 3 can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H2O at 0–25 °C) in the presence of other base-sensitive functionalities, offering an orthogonal deprotection strategy relative to tert-butyl or benzyl esters commonly used in pyrrole chemistry [1]. This is particularly advantageous in sequences where the formyl group must be preserved through multiple synthetic steps. The resulting carboxylic acid can then be coupled to amines or alcohols to generate carboxamide or ester libraries, respectively, making this compound a versatile core for parallel synthesis workflows [1].

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